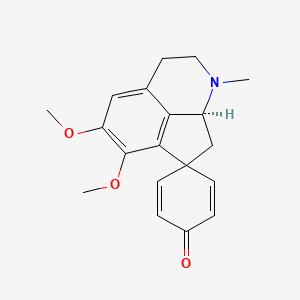
Dilithium tetrapropenylsuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dilithium tetrapropenylsuccinate is an organometallic compound with the chemical formula C16H20Li2O4. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dilithium tetrapropenylsuccinate typically involves the reaction of tetrapropenylsuccinic acid with lithium hydroxide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature until the formation of the desired product is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Dilithium tetrapropenylsuccinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lithium salts and organic by-products.
Reduction: It can be reduced using suitable reducing agents to yield different organometallic derivatives.
Substitution: The compound can participate in substitution reactions where the lithium atoms are replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Metal halides like aluminum chloride (AlCl3) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium carbonate and organic acids, while reduction can produce various organolithium compounds .
科学的研究の応用
Dilithium tetrapropenylsuccinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of advanced materials and as an additive in lubricants and coatings
作用機序
The mechanism of action of dilithium tetrapropenylsuccinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and influencing their reactivity. It may also interact with enzymes and other proteins, modulating their activity and function .
類似化合物との比較
Similar Compounds
Dilithium succinate: Similar in structure but lacks the propenyl groups.
Dilithium terephthalate: Another organolithium compound with different functional groups.
Lithium carbide: Contains lithium and carbon but has a different structural framework
Uniqueness
Dilithium tetrapropenylsuccinate is unique due to its specific combination of lithium and propenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
66768-50-1 |
|---|---|
分子式 |
C16H20Li2O4 |
分子量 |
290.3 g/mol |
IUPAC名 |
dilithium;2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate |
InChI |
InChI=1S/C16H22O4.2Li/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20;;/h5-12H,1-4H3,(H,17,18)(H,19,20);;/q;2*+1/p-2/b9-5+,10-6+,11-7+,12-8+;; |
InChIキー |
QDHBGIAURNYVGI-WSDUHDJSSA-L |
異性体SMILES |
[Li+].[Li+].C/C=C/C(C(C(=O)[O-])(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C |
正規SMILES |
[Li+].[Li+].CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B12703965.png)






